(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid (1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2166041-45-6
VCID: VC7225100
InChI: InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1
SMILES: C1C(C1(C(=O)O)F)C2=CC=CC=C2
Molecular Formula: C10H9FO2
Molecular Weight: 180.178

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid

CAS No.: 2166041-45-6

Cat. No.: VC7225100

Molecular Formula: C10H9FO2

Molecular Weight: 180.178

* For research use only. Not for human or veterinary use.

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid - 2166041-45-6

Specification

CAS No. 2166041-45-6
Molecular Formula C10H9FO2
Molecular Weight 180.178
IUPAC Name (1S,2S)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1
Standard InChI Key OYQKMDIGSGRQJP-WPRPVWTQSA-N
SMILES C1C(C1(C(=O)O)F)C2=CC=CC=C2

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₀H₉FO₂, with a molar mass of 180.17 g/mol. Its IUPAC name, (1S,2S)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid, reflects the absolute configuration at both chiral centers. Key structural features include:

  • Cyclopropane core: A highly strained three-membered ring that influences reactivity.

  • Fluorine substituent: Positioned at C1, contributing to electronic effects (e.g., electron-withdrawing -I effect) and steric hindrance.

  • Phenyl group: At C2, enabling π-π interactions in biological systems.

  • Carboxylic acid: Provides acidity (predicted pKa ~2.5–3.0) and hydrogen-bonding capacity.

Table 1: Comparative Structural Properties of Fluorinated Cyclopropanes

Property(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic Acid(1R,2S)-2-Fluoro-2-phenylcyclopropane-1-carboxylic Acid
Molecular FormulaC₁₀H₉FO₂C₁₀H₉FO₂
Molar Mass (g/mol)180.17180.17
Fluorine PositionC1C2
Predicted pKa2.5–3.03.0–3.5
Key Stereochemical Feature(1S,2S) configuration(1R,2S) configuration

The stereochemistry critically affects molecular interactions. For instance, the (1S,2S) configuration may orient the phenyl group and fluorine atom in a spatial arrangement that enhances binding to enzymatic pockets compared to diastereomers.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for the (1S,2S) isomer are documented, analogous fluorinated cyclopropanes are typically synthesized via:

  • Cyclopropanation:

    • Simmons-Smith Reaction: Utilizes diiodomethane and a zinc-copper couple to generate carbene intermediates for cyclopropane ring formation.

    • Transition Metal-Catalyzed Methods: Rhodium or palladium catalysts enable stereoselective cyclopropanation of alkenes with diazo compounds.

  • Fluorination Strategies:

    • Electrophilic Fluorination: Reagents like Selectfluor® introduce fluorine at specific positions.

    • Nucleophilic Substitution: Potassium fluoride (KF) displaces leaving groups in precursors.

For the (1S,2S) isomer, asymmetric catalysis or chiral auxiliaries would be essential to achieve enantiomeric purity. Post-synthesis, chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) could verify stereochemical integrity.

Scalability Challenges

Industrial production faces hurdles in:

  • Ring Strain Management: Cyclopropane’s instability necessitates low-temperature reactions.

  • Stereochemical Control: High enantiomeric excess requires optimized catalysts and reaction conditions.
    Continuous flow systems, which enhance heat transfer and mixing, may improve yields for large-scale synthesis.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s functional groups participate in diverse reactions:

  • Carboxylic Acid Derivatives:

    • Esterification: Reacts with alcohols under acidic conditions.

    • Amide Formation: Coupling with amines using EDC/HOBt.

  • Fluorine-Specific Reactions:

    • Nucleophilic Aromatic Substitution: Fluorine at C1 may be displaced by strong nucleophiles (e.g., Grignard reagents).

  • Cyclopropane Ring Opening:

    • Hydrogenation: Yields open-chain fluorinated alkanes.

    • Oxidative Cleavage: Ozonolysis produces dicarbonyl compounds.

Table 2: Comparative Reactivity of Fluorinated Cyclopropanes

Reaction Type(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic Acid(1R,2S)-2-Fluoro-2-phenylcyclopropane-1-carboxylic Acid
Oxidation (KMnO₄)Forms α-keto acidForms β-keto acid
Reduction (LiAlH₄)Yields primary alcoholYields secondary alcohol
Nucleophilic SubstitutionModerate (C1 fluorine)High (C2 fluorine)

The C1 fluorine’s position reduces steric hindrance compared to C2-substituted analogs, potentially increasing reactivity in substitution reactions.

Biological Activity and Mechanistic Insights

Antimicrobial Applications

Fluorine’s electronegativity enhances membrane permeability, a trait exploited in antimicrobial agents. While no direct studies exist for this isomer, related compounds inhibit bacterial growth by disrupting cell wall synthesis.

Research Gaps and Future Directions

  • Stereoselective Synthesis: Developing efficient routes for the (1S,2S) isomer remains a priority.

  • Biological Screening: In vitro assays against MAO, antimicrobial targets, and cancer cell lines are needed.

  • Computational Modeling: Molecular dynamics simulations could predict binding modes compared to diastereomers.

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